molecular formula C6H9NO2 B1288235 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-04-2

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Katalognummer: B1288235
CAS-Nummer: 63618-04-2
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: QQIIAWMFVLXMES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities . Another approach involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, a process might include the addition of potassium bicarbonate and dimethyl sulfate to a reaction mixture, followed by heating and purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • 7-Oxabicyclo[2.2.1]heptane

Comparison: 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity and specificity in binding to biological targets .

Biologische Aktivität

Overview

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound characterized by its bicyclic structure that includes a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various pharmacological contexts.

The biological activity of 3-azabicyclo[3.1.0]hexane derivatives primarily involves their interaction with neurotransmitter systems and other biochemical pathways:

  • Neurotransmitter Reuptake Inhibition : Certain derivatives of 3-azabicyclo[3.1.0]hexane act as reuptake inhibitors for serotonin, norepinephrine, and dopamine. This mechanism enhances the synaptic availability of these neurotransmitters, which is crucial in treating mood disorders and other neurological conditions .
  • Protease Inhibition : The compound has been identified as a potential protease inhibitor, which could have implications in antiviral therapies. These inhibitors can disrupt viral replication by targeting viral proteases essential for the maturation of viral particles .

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives of 3-azabicyclo[3.1.0]hexane exhibit favorable absorption and distribution characteristics:

  • Plasma Protein Binding : High binding affinity to plasma proteins (over 97%) suggests that these compounds may have prolonged circulation times in the bloodstream.
  • Intestinal Absorption : Human intestinal absorption rates are reported to be between 95.5% and 96.7%, indicating good bioavailability for oral formulations.

The biochemical properties of 3-azabicyclo[3.1.0]hexane derivatives include:

  • Enzyme Interactions : These compounds interact with various enzymes, influencing cellular signaling pathways and metabolic processes. Their ability to bind to active sites on enzymes can lead to either inhibition or activation of enzymatic activity .
  • Cellular Effects : The influence on cellular processes includes modulation of gene expression and alterations in cellular metabolism, which are critical for maintaining homeostasis within biological systems.

Case Studies and Research Findings

Research has demonstrated the efficacy of 3-azabicyclo[3.1.0]hexane derivatives in various therapeutic contexts:

  • Opioid Receptor Ligands : A study focused on designing achiral μ-opioid receptor ligands derived from this compound showed significant binding affinities (picomolar range) selective for the μ receptor over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .
  • Antinociceptive Properties : Some derivatives have been reported as antagonists to morphine-induced antinociception, indicating their potential use in managing opioid-related side effects while providing analgesic properties themselves .

Comparative Analysis

A comparison of this compound with related compounds highlights its unique properties:

Compound NameKey FeaturesBiological Activity
This compound Nitrogen-containing bicyclic structureNeurotransmitter reuptake inhibition
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Similar bicyclic structure without nitrogenReduced activity compared to 1-carboxylic acid
7-Oxabicyclo[2.2.1]heptane Oxygen instead of nitrogenDifferent binding profiles

Eigenschaften

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIIAWMFVLXMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262782
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-04-2
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Customer
Q & A

Q1: What innovative synthetic approach is described in the research for producing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid?

A1: The research presents a modified Reformatsky reaction as a novel method for synthesizing 3-substituted ethyl esters of 6-aryl-5-cyano-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [, ]. This method offers a potential alternative to traditional synthetic routes.

Q2: The papers mention a stereoselective electrocatalytic cyclization process. What is the significance of this process in synthesizing specific isomers of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives?

A2: The research highlights the use of stereoselective electrocatalytic cyclization to synthesize specific isomers of 6-substituted (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid esters from 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters [, ]. This method provides control over the stereochemistry of the final product, which is crucial for potential biological applications where specific isomers may exhibit desired activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.